![molecular formula C16H18BrNO2 B2620638 N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide CAS No. 2094184-50-4](/img/structure/B2620638.png)
N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide
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Overview
Description
N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide, also known as BRD-0476, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide involves the inhibition of specific proteins involved in various signaling pathways. In cancer research, N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide targets the protein BRD4, which is involved in the regulation of gene expression and cell proliferation. In inflammation research, N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide targets the protein IKKβ, which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide targets the protein HDAC6, which is involved in the regulation of protein degradation and neuroinflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide vary depending on the specific disease being studied. In cancer research, N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In inflammation research, N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage. In neurological disorder research, N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide has been shown to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide in lab experiments is its specificity for certain proteins involved in disease pathways, which allows for targeted therapeutic interventions. Another advantage is its ability to cross the blood-brain barrier, making it a potential candidate for neurological disorder research. One limitation of using N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide in lab experiments is its potential toxicity and side effects, which need to be carefully monitored and studied.
Future Directions
For N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide research include further studies on its potential therapeutic applications in various diseases, optimization of its synthesis method to increase yield and purity, and development of more specific and potent analogs. Additionally, studies on the pharmacokinetics and pharmacodynamics of N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide are needed to determine its safety and efficacy in human clinical trials.
Synthesis Methods
The synthesis of N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide involves the reaction of 5-bromo-2-ethoxybenzylamine with 1-cyclopropyl-2-butyn-1-ol in the presence of a palladium catalyst. This reaction results in the formation of the final product, N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide, with a yield of 70%.
Scientific Research Applications
N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific proteins involved in cancer cell signaling pathways. In inflammation research, N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-3-5-16(19)18(14-7-8-14)11-12-10-13(17)6-9-15(12)20-4-2/h6,9-10,14H,4,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQVVZAPLLEEOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CN(C2CC2)C(=O)C#CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide |
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